molecular formula C3H3AsF6 B14754483 Arsine, methylbis(trifluoromethyl)- CAS No. 431-76-5

Arsine, methylbis(trifluoromethyl)-

Cat. No.: B14754483
CAS No.: 431-76-5
M. Wt: 227.97 g/mol
InChI Key: GQOKGMVNJOAKDT-UHFFFAOYSA-N
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Description

Arsine, methylbis(trifluoromethyl)- is a chemical compound with the formula C₃H₃AsF₆ It is a derivative of arsine, where two trifluoromethyl groups and one methyl group are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, methylbis(trifluoromethyl)- typically involves the reaction of trifluoromethylating agents with arsenic-containing precursors. One common method is the reaction of trifluoromethyl iodide with methylarsine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of arsine, methylbis(trifluoromethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Arsine, methylbis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds.

Scientific Research Applications

Arsine, methylbis(trifluoromethyl)- has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of advanced materials.

Mechanism of Action

The mechanism of action of arsine, methylbis(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is known to induce oxidative stress and disrupt cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Arsine, bis(trifluoromethyl)-: Similar structure but lacks the methyl group.

    Arsine, trifluoromethyl-: Contains only one trifluoromethyl group.

    Arsine, dimethyl-: Contains two methyl groups instead of trifluoromethyl groups.

Uniqueness

Arsine, methylbis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance its stability and reactivity, while the methyl group provides additional sites for chemical modification.

Properties

CAS No.

431-76-5

Molecular Formula

C3H3AsF6

Molecular Weight

227.97 g/mol

IUPAC Name

methyl-bis(trifluoromethyl)arsane

InChI

InChI=1S/C3H3AsF6/c1-4(2(5,6)7)3(8,9)10/h1H3

InChI Key

GQOKGMVNJOAKDT-UHFFFAOYSA-N

Canonical SMILES

C[As](C(F)(F)F)C(F)(F)F

Origin of Product

United States

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